molecular formula C10H11ClO3 B1361149 (2,5-Dimethoxyphenyl)acetyl chloride CAS No. 52711-92-9

(2,5-Dimethoxyphenyl)acetyl chloride

Cat. No. B1361149
CAS RN: 52711-92-9
M. Wt: 214.64 g/mol
InChI Key: RAPIPBRHRYSAHQ-UHFFFAOYSA-N
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Description

“(2,5-Dimethoxyphenyl)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is a useful stain and dye . The compound appears as a yellow, red, or brown liquid .


Molecular Structure Analysis

The molecular structure of “(2,5-Dimethoxyphenyl)acetyl chloride” can be represented by the SMILES string COc1ccc (OC)c (CC (Cl)=O)c1 . This indicates that the compound consists of a benzene ring substituted with two methoxy groups at positions 2 and 5, and an acetyl chloride group attached to the benzene ring.


Physical And Chemical Properties Analysis

“(2,5-Dimethoxyphenyl)acetyl chloride” has a boiling point of 118 °C at 0.8 mmHg and a density of 1.227 g/mL at 25 °C . The compound has a refractive index of n20/D 1.5385 .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Pyrazole Derivatives : A study by Keche et al. (2012) involved the synthesis of pyrazole derivatives using 3,4-dimethoxyphenyl as a key component. These compounds showed promising anti-inflammatory and antimicrobial activities, indicating potential for pharmaceutical applications (Keche et al., 2012).

Chemical Synthesis and Analysis

  • 1,4-Benzothiazepine Derivatives : Szabo et al. (1987) explored the synthesis of 1,4-benzothiazepine derivatives. This study highlighted the use of dimethoxyphenyl compounds in the synthesis of complex chemical structures, which could be relevant in various chemical synthesis processes (Szabo et al., 1987).
  • Flavonoid Synthesis : Nakazawa (1962) demonstrated the synthesis of flavonoid compounds using 2-acetyl-3, 5-dimethoxyphenyl. This research contributes to the understanding of flavonoid synthesis, potentially impacting the field of natural product chemistry (Nakazawa, 1962).

Chiral Auxiliaries in Organic Synthesis

  • Chiral Auxiliary for Diastereoselective Alkylation : Kohara et al. (1999) researched the effectiveness of 1-(2,5-dimethoxyphenyl)ethylamine as a chiral auxiliary. This compound proved effective in enhancing diastereoselectivity in alkylation reactions, signifying its importance in stereochemical control in organic synthesis (Kohara et al., 1999).

Applications in Organophosphorus Chemistry

  • Synthesis of Phosphonic Acid Derivatives : Yuan et al. (1991) utilized acetyl chloride in the synthesis of amino(aryl)methylphosphonic acid derivatives. This research contributes to the field of organophosphorus chemistry and could have implications for the development of new organophosphorus compounds (Yuan et al., 1991).

Safety And Hazards

“(2,5-Dimethoxyphenyl)acetyl chloride” is classified as a dangerous good for transport and may be subject to additional shipping charges . It is classified as Eye Dam. 1 - Skin Corr. 1B according to the GHS classification . It causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPIPBRHRYSAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344344
Record name (2,5-Dimethoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxyphenyl)acetyl chloride

CAS RN

52711-92-9
Record name (2,5-Dimethoxyphenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-Dimethoxyphenyl)acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 196 mg (1.00 mmol) of (2,5-dimethoxyphenyl)acetic acid in 3 mL of CH2Cl2 was added 100 μL of oxalyl chloride. The mixture was stirred at ambient temperature for 1 hour then concentrated under reduced pressure to a thick liquid.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
H Choi, YS Shim, BH Han, SK Kang… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C18H21NO4, the dihedral angles between the acetamide group and the methoxy- and hydroxy-substitured benzene rings are 80.81 (5) and 8.19 (12), respectively…
Number of citations: 1 scripts.iucr.org
MS Simon, JB Rogers, W Saenger… - Journal of the …, 1967 - ACS Publications
When 4-nitro-2, 5-dimethoxyphenylacetic acid was treated with thionyl chloride and a small amount of tertiary amine, a sulfur-containing product, CioH8N06SC13, was obtained. A …
Number of citations: 34 pubs.acs.org
DW Zhang, HL Fan, W Zhang, CJ Li, S Luo… - Chemical …, 2020 - pubs.rsc.org
The collective total synthesis of (+)-sinensilactam A, (+)-lingzhilactone B, (+)-lingzhilactone C and (−)-lingzhiol has been accomplished from a common epoxide intermediate 9. …
Number of citations: 13 pubs.rsc.org
Y Zhang, PJ Kindelin, DJ DeSchepper, C Zheng… - …, 2006 - thieme-connect.com
Intramolecular cyclizations involving N-acyliminium ions are shown to give products in good yields from reactions with CF 3 SO 3 H (triflic acid). The resulting 3-oxo-1, 2, 3, 4-…
Number of citations: 17 www.thieme-connect.com
R Mukherjee, M Jaggi, P Rajendran… - Bioorganic & medicinal …, 2004 - Elsevier
New 3-O-acyl, 3-benzylidene, 3-hydrazone, 3-hydrazine, 17-carboxyacryloyl ester derivatives of betulinic acid (2–6, 8–11, 13, 17, 18, 21, and 22) were synthesized and evaluated in …
Number of citations: 51 www.sciencedirect.com
H Huang, C Karlsson, M Strømme… - Beilstein Journal of …, 2016 - beilstein-journals.org
A series of pyrroles functionalized in the 3-position with p-dimethoxybenzene via various linkers (CH 2, CH 2 CH 2, CH= CH, C≡ C) has been synthesized. Their electronic properties …
Number of citations: 2 www.beilstein-journals.org
JG Cannon, VED Amoo, JP Long… - Journal of medicinal …, 1986 - ACS Publications
The Nn-propyl homologues of the title compounds were prepared forfurther assessment of the ability of the “p-dimethoxy” moietyto confer dopaminergic agonism upon a variety of ring …
Number of citations: 27 pubs.acs.org
BG Szczepankiewicz, C Kosogof… - Journal of medicinal …, 2006 - ACS Publications
The c-Jun N-terminal kinases (JNK-1, -2, and -3) are members of the mitogen activated protein (MAP) kinase family of enzymes. They are activated in response to certain cytokines, as …
Number of citations: 163 pubs.acs.org
VED Amoo - 1986 - search.proquest.com
Conformational analysis and structure activity relationships of dopaminergic agonists have been reviewed and discussed. Trans-6, 9-dimethoxy-1-n-propyl-1, 2, 3, 4, 4a, 5, 10, 10a-…
Number of citations: 3 search.proquest.com
J Jílek, J Holubek, E Svátek, J Schlanger… - Collection of …, 1985 - cccc.uochb.cas.cz
The acid XI, obtained by reaction of (2-iodo-5-methoxyphenyl)acetic acid with 4-(methylsulfonyl)thiophenol (VIII) in dimethylformamide in the presence of potassium carbonate and …
Number of citations: 4 cccc.uochb.cas.cz

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